(1S,2S)-1-Amino-1-(4-vinylphenyl)propan-2-OL

Catalog No.
S13543519
CAS No.
M.F
C11H15NO
M. Wt
177.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,2S)-1-Amino-1-(4-vinylphenyl)propan-2-OL

Product Name

(1S,2S)-1-Amino-1-(4-vinylphenyl)propan-2-OL

IUPAC Name

(1S,2S)-1-amino-1-(4-ethenylphenyl)propan-2-ol

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

InChI

InChI=1S/C11H15NO/c1-3-9-4-6-10(7-5-9)11(12)8(2)13/h3-8,11,13H,1,12H2,2H3/t8-,11+/m0/s1

InChI Key

CQTOCYBCTVVZNP-GZMMTYOYSA-N

Canonical SMILES

CC(C(C1=CC=C(C=C1)C=C)N)O

Isomeric SMILES

C[C@@H]([C@H](C1=CC=C(C=C1)C=C)N)O

(1S,2S)-1-Amino-1-(4-vinylphenyl)propan-2-OL is a chiral organic compound characterized by the presence of an amino group, a hydroxyl group, and a vinyl-substituted aromatic ring. Its molecular formula is C11_{11}H15_{15}NO, with a molecular weight of approximately 177.24 g/mol. The compound features a stereogenic center at the carbon atom adjacent to the amino group, making it enantiomerically pure. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features.

The reactivity of (1S,2S)-1-Amino-1-(4-vinylphenyl)propan-2-OL can be attributed to its functional groups:

  • Hydroxyl Group: This group can participate in dehydration reactions to form alkenes or ethers.
  • Amino Group: The amino group can undergo acylation or alkylation reactions, allowing for the introduction of various substituents.
  • Vinyl Group: The vinyl group can engage in electrophilic addition reactions, polymerization, or cross-coupling reactions with other compounds.

These properties make it versatile for further synthetic modifications and applications in various

Research indicates that (1S,2S)-1-Amino-1-(4-vinylphenyl)propan-2-OL exhibits significant biological activities. The presence of the amino and hydroxyl groups allows for hydrogen bonding with biological macromolecules, which can influence their activity. The vinyl group may engage in π-π interactions with aromatic residues in proteins, potentially modulating enzyme and receptor activities. Studies suggest its potential therapeutic roles, including antimicrobial and anticancer properties, through mechanisms that involve interaction with specific biological targets.

Several methods have been developed for synthesizing (1S,2S)-1-Amino-1-(4-vinylphenyl)propan-2-OL:

  • Starting Material: The synthesis typically begins with commercially available starting materials such as 4-vinylphenol.
  • Reagents: Common reagents include ammonia or amines for the amination step and reducing agents like sodium borohydride for hydroxylation.
  • Reaction Conditions: Reaction conditions such as temperature and solvent choice are crucial for maintaining the desired stereochemistry and preventing racemization during synthesis.

(1S,2S)-1-Amino-1-(4-vinylphenyl)propan-2-OL has a range of applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
  • Polymer Chemistry: Its vinyl group allows it to participate in polymerization reactions, making it useful in creating new materials.
  • Biochemical Research: Due to its ability to interact with biological macromolecules, it is used in studies exploring enzyme mechanisms and drug design.

Interaction studies focus on understanding how (1S,2S)-1-Amino-1-(4-vinylphenyl)propan-2-OL binds to various biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict binding affinities and modes of interaction with enzymes or receptors.
  • In Vitro Assays: To evaluate biological activity against specific pathogens or cancer cell lines.

Such studies are essential for elucidating the compound's mechanism of action and potential therapeutic applications.

(1S,2S)-1-Amino-1-(4-vinylphenyl)propan-2-OL shares structural similarities with several other compounds that possess amino alcohol functionalities. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
(1R,2R)-1-Amino-1-(2-vinylphenyl)propan-2-OLC11_{11}H15_{15}NOVinyl group at the ortho position
(1R,2S)-1-Amino-1-(phenyl)propan-2-OLC9_{9}H13_{13}NOLacks vinyl substitution; simpler structure
(2S,1R)-2-Amino-3-hydroxybutanoic acidC4_{4}H9_{9}NO3_{3}Contains both amino and hydroxyl groups but lacks aromatic component

The uniqueness of (1S,2S)-1-Amino-1-(4-vinylphenyl)propan-2-OL lies in its specific configuration and functional groups that enable distinct reactivity profiles and biological interactions compared to these similar compounds. Its para-substituted vinyl group on the phenyl ring differentiates it from others that have variations in substitution patterns or lack certain functional groups altogether.

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

177.115364102 g/mol

Monoisotopic Mass

177.115364102 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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